

Detecting Peroxynitric Acid with Chemical Ionization Mass Spectrometry: Application Notes and Protocols

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This document provides detailed application notes and protocols for the detection of **peroxynitric acid** (HO₂NO₂, hereafter referred to as PNA) using Chemical Ionization Mass Spectrometry (CIMS), with a specific focus on iodide (I⁻) as the reagent ion. PNA is a significant reservoir species for HO_× and NO_× radicals, playing a crucial role in atmospheric chemistry and potentially in biological systems. Its accurate quantification is therefore of high importance.

Principle of Detection

Chemical Ionization Mass Spectrometry is a soft ionization technique that allows for the sensitive and selective detection of trace gases. In the context of PNA detection, the most common approach utilizes iodide (I⁻) ions as the chemical ionization reagent.[1][2][3]

The fundamental principle involves the reaction of sample air containing PNA with iodide ions in an ion-molecule reaction (IMR) chamber. The iodide ions form adducts with PNA molecules, which are then detected by a mass spectrometer. The primary ion signal corresponding to the PNA-iodide adduct is measured and used for quantification.

Quantitative Data Summary



The following table summarizes key quantitative parameters for the detection of PNA using iodide CIMS, as reported in the scientific literature.

| Parameter | Value | Instrument/Method | Reference |
|----------------------------------|---|------------------------------------|-----------|
| Primary Ion Detected | I(HO2NO2) ⁻ | lodide CIMS | [1][2][3] |
| Limit of Detection (LOD) | 6.8 pptv (1s, 2σ) | TD-PERCA-CRDS (compared with CIMS) | [4] |
| Observed Ambient Mixing Ratios | Up to 1.5 ppbv | lodide CIMS | [1][2][5] |
| Calibration Method | Dynamic photochemical source | lodide CIMS | [1][2][3] |
| Inlet Dissociator Temperature | 130 °C (for thermal dissociation studies) | lodide CIMS | [3] |

Experimental Protocols Synthesis and Calibration of Peroxynitric Acid

Accurate quantification of PNA by CIMS requires a reliable calibration source. A dynamic synthesis method is preferred over static mixtures due to the instability of PNA.

Protocol for Dynamic PNA Calibration Source:

- Generate Hydroperoxy Radicals (HO₂): Pass a mixture of water vapor in an inert gas (e.g., N₂) through a quartz tube illuminated by a low-pressure mercury lamp (185 nm).[4] The photolysis of water vapor produces HO₂ radicals.
- Introduce Nitrogen Dioxide (NO₂): Add a known concentration of NO₂ to the gas flow containing the HO₂ radicals.
- Formation of PNA: The reaction between HO₂ and NO₂ forms PNA (HO₂ + NO₂ + M \rightarrow HO₂NO₂ + M).



- Quantification of PNA: The concentration of the generated PNA can be quantified using a
 calibrated total NOy detector, such as a Cavity Ring-Down Spectrometer (CaRDS). The PNA
 concentration is determined by the difference in the NOy signal with and without the HO2
 precursor.[1][2][3]
- Introduction to CIMS: Introduce the calibrated PNA gas stream into the CIMS for instrument calibration.

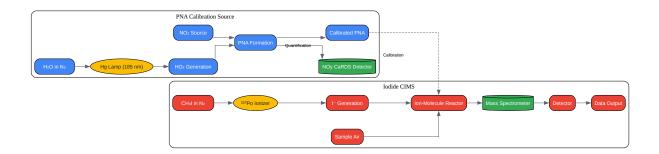
Chemical Ionization Mass Spectrometry (CIMS) Operation

Protocol for PNA Detection using Iodide CIMS:

- Reagent Ion Generation: Generate iodide (I⁻) ions by passing a mixture of methyl iodide (CH₃I) in nitrogen (N₂) over a 210Po radioactive ionizer.[3]
- Ion-Molecule Reaction: Introduce the sample air and the I⁻ reagent ions into the ion-molecule reaction (IMR) chamber. The pressure and residence time in the IMR are critical parameters that need to be optimized for maximum sensitivity.
- Ion Focusing and Mass Analysis: Guide the product ions from the IMR through a series of ion optics (e.g., quadrupoles) into the mass analyzer.
- Detection: Use a quadrupole mass spectrometer to filter and detect the specific mass-tocharge ratio (m/z) corresponding to the I(HO₂NO₂)⁻ adduct.
- Data Acquisition: Record the ion counts at the target m/z as a function of time. The signal intensity is proportional to the PNA concentration in the sample air.
- Background Measurement: Periodically measure the background signal by removing the PNA source or by scrubbing PNA from the sample air to determine the instrument's zero point.

Diagrams

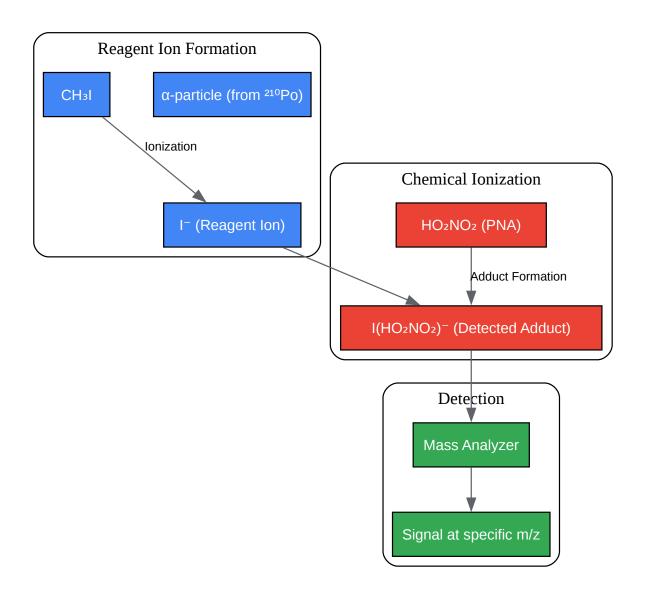




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Caption: Experimental workflow for PNA detection using Iodide CIMS.





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Caption: Chemical pathway for the detection of PNA by Iodide CIMS.

Potential Interferences and Considerations

Other Iodide Adducts: Other atmospheric species can also form adducts with iodide ions.
 High-resolution mass spectrometry can help to distinguish the PNA adduct from other potential interferences.



- Thermal Dissociation: PNA is thermally unstable. The inlet and IMR temperatures should be carefully controlled to prevent thermal decomposition of PNA before detection. However, controlled thermal dissociation can be used to differentiate PNA from other peroxynitrates.[6]
- Water Vapor Dependence: The sensitivity of iodide CIMS can be dependent on the humidity
 of the sample air. It is important to characterize and account for this dependence during
 calibration and data analysis.
- Nitric Acid (HNO₃): While PNA is detected as an iodide adduct, nitric acid can also be detected, though typically at a different m/z. It is crucial to ensure that the mass spectrometer has sufficient resolution to separate these signals.[7]

These application notes and protocols provide a foundational guide for the detection and quantification of **peroxynitric acid** using chemical ionization mass spectrometry. For specific applications, further optimization of the experimental parameters will be necessary to achieve the desired sensitivity and accuracy.

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